![molecular formula C16H18ClN3 B5635626 1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine](/img/structure/B5635626.png)
1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including 1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine, involves complex chemical reactions, often requiring specific conditions for optimal yields. These compounds are typically synthesized through methods involving N-dealkylation, cyclization, and substitution reactions, among others, to introduce the desired functional groups at specific positions on the piperazine ring system (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its piperazine backbone, substituted with a 2-chlorobenzyl group and a 2-pyridinyl group. This structure contributes to the compound's unique chemical and physical properties. The presence of nitrogen atoms within the piperazine ring offers sites for potential biological interaction, particularly with neurotransmitter receptors (Girase et al., 2020).
Chemical Reactions and Properties
Arylpiperazine derivatives, including this compound, undergo various chemical reactions, such as N-alkylation, acylation, and sulfonylation. These reactions are essential for modifying the compound's chemical structure and, consequently, its biological activity and physicochemical properties. The functional groups attached to the piperazine ring influence the compound's interaction with biological targets (Rathi et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in research and development. These properties are influenced by the molecular structure and substitution pattern on the piperazine ring. Understanding these properties is essential for the compound's formulation and storage (Begum et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilicity/nucleophilicity of this compound, play a significant role in its biological activity. These properties determine how the compound interacts with various biological targets, affecting its efficacy and specificity (Chopra et al., 2023).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCTDSTKHSRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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